molecular formula C4H4Cl2N2O2S B182210 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride CAS No. 137048-96-5

5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride

Cat. No.: B182210
CAS No.: 137048-96-5
M. Wt: 215.06 g/mol
InChI Key: SWTLYSQAVQWLET-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride typically involves the reaction of 1-methyl-1H-imidazole-2-thiourea with thionyl chloride, followed by chlorination . The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often target specific molecular sites, allowing for the selective modification of molecules. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

5-chloro-1-methylimidazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTLYSQAVQWLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588201
Record name 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137048-96-5
Record name 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
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